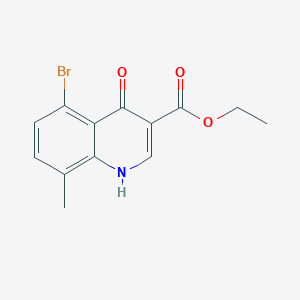

3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

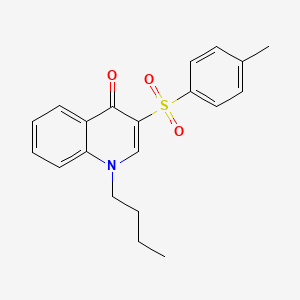

Quinolinecarboxylic acids are a class of organic compounds that are derived from quinoline, a heterocyclic aromatic organic compound. They have a carboxylic acid group attached to the quinoline ring. These compounds are often used as intermediates in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of quinolinecarboxylic acids and their derivatives often involves the treatment of the diethyl ester of acetylmalonic acid with substituted anilines . The resulting compounds can then undergo further reactions, such as condensation with aldehydes, to form new compounds .Molecular Structure Analysis

The molecular structure of quinolinecarboxylic acids and their derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy .Chemical Reactions Analysis

Quinolinecarboxylic acids and their derivatives can undergo a variety of chemical reactions, including tautomeric and conformational transformations . These reactions can be studied using various analytical techniques.Scientific Research Applications

Synthesis and Chemical Properties

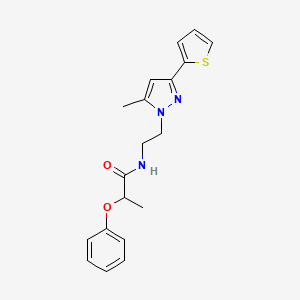

Synthesis of Diuretic Compounds : The ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid, a compound related to 3-Quinolinecarboxylic acid, demonstrates increased diuretic activity upon bromination. This highlights its potential in synthesizing diuretic drugs (Ukrainets, Golik, & Chernenok, 2013).

Efficient Large-Scale Synthesis : A study presents an efficient method for synthesizing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a structurally similar compound. This process is vital for the large-scale production of pharmaceuticals (Bänziger et al., 2000).

Investigation of Tautomeric Transformations : Research into the tautomeric and conformational transformations of ethyl ester derivatives of quinolinecarboxylic acids, closely related to the compound , using spectroscopic methods, provides insights into their chemical properties and potential applications (Kononov et al., 1988).

Potential Applications in Technology

- Use in Liquid Crystal Displays : Synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays highlights the compound's relevance in advanced technological applications (Bojinov & Grabchev, 2003).

Biological Properties and Medical Research

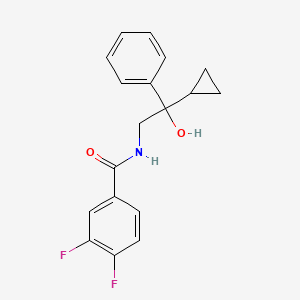

Synthesis of Antiallergy Agents : Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate shows significant antiallergy activity, suggesting the potential of quinolinecarboxylic acid derivatives in developing new allergy medications (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

Development of Antibacterial Compounds : The synthesis of novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives, related to 3-Quinolinecarboxylic acid derivatives, demonstrates promising antibacterial activity (Lingaiah et al., 2012).

Mechanism of Action

Future Directions

Properties

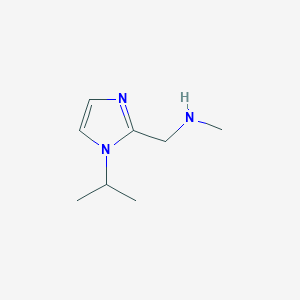

IUPAC Name |

ethyl 5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOLVRPRPPIRIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)

![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)

![2-[5-(Trifluoromethyl)pyrazin-2-yl]ethanesulfonyl fluoride](/img/structure/B2653316.png)

![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)

![N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)

![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2653333.png)